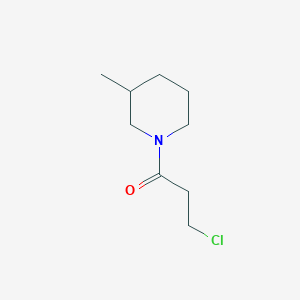

1-(3-CHLOROPROPANOYL)-3-METHYLPIPERIDINE

Description

Overview of Halogenated Amide Functionalities in Molecular Design

Halogenated amide functionalities are valuable tools in molecular design and organic synthesis. The incorporation of a halogen, such as chlorine, into an amide structure introduces a reactive handle for further chemical transformations. nih.gov The carbon-halogen bond can participate in a variety of cross-coupling reactions or nucleophilic substitutions, allowing for the construction of more complex molecular architectures. nih.gov Furthermore, the presence of a halogen atom can significantly modulate a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design. nih.gov Specifically, α-haloamides and β-haloamides serve as important intermediates in the synthesis of various biologically active compounds. nih.govglobethesis.com The reactivity of the halogen atom provides a site for introducing further diversity into the molecular structure.

Contextualization of 1-(3-Chloropropanoyl)-3-methylpiperidine within Current Research Paradigms

This compound is a molecule that combines the key features discussed above: a substituted piperidine (B6355638) scaffold and a halogenated amide functionality. While extensive, peer-reviewed studies detailing specific biological activities or direct applications of this particular compound are not prominent in publicly available literature, its structure is highly indicative of its role as a synthetic intermediate or a building block in research and development.

The compound is commercially available from various chemical suppliers, who typically designate it for research purposes. This status underscores its utility in the laboratory for constructing more elaborate molecules. The 3-methylpiperidine (B147322) core offers a chiral center and a specific conformational bias, while the 3-chloropropanoyl group provides a reactive electrophilic site. This reactive chloride is susceptible to nucleophilic displacement, enabling chemists to introduce a wide array of functional groups and build larger, more complex molecules. It can be envisioned as a precursor for creating libraries of novel piperidine derivatives for screening in drug discovery programs, potentially leading to new analgesics, anti-inflammatory agents, or compounds targeting the central nervous system, areas where piperidine derivatives have historically shown significant promise. bohrium.comnih.gov

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from chemical supplier databases.

| Property | Value | Source(s) |

| CAS Number | 349097-98-9 | hit2lead.commolbase.comguidechem.com |

| Molecular Formula | C₉H₁₆ClNO | hit2lead.comguidechem.com |

| Molecular Weight | 189.68 g/mol | hit2lead.comguidechem.com |

| Boiling Point | 301°C at 760 mmHg | molbase.com |

| Density | 1.073 g/cm³ | guidechem.com |

| Flash Point | 135.8°C | molbase.com |

| LogP (Octanol/Water) | 1.09 | hit2lead.com |

| Form | Liquid | hit2lead.com |

Note: These properties are typically predicted or sourced from non-peer-reviewed databases and should be used as reference values.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKRTQFQKRYNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399390 | |

| Record name | 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349097-98-9 | |

| Record name | 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chloropropanoyl 3 Methylpiperidine

Direct Acylation Strategies Employing 3-Chloropropanoyl Chloride

The most direct route to 1-(3-chloropropanoyl)-3-methylpiperidine involves the reaction of 3-methylpiperidine (B147322) with 3-chloropropanoyl chloride. This approach leverages the nucleophilicity of the secondary amine on the piperidine (B6355638) ring and the electrophilicity of the acyl chloride.

The fundamental reaction for the synthesis of this compound is the nucleophilic acyl substitution. In this process, the nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This initial attack forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the desired amide bond.

A general procedure involves dissolving 3-methylpiperidine in a suitable solvent, often an aprotic solvent like dichloromethane (B109758) or benzene, and then adding 3-chloropropanoyl chloride, sometimes dropwise and under cooling, to control the reaction's exothermicity. nih.govnih.gov The reaction generates hydrogen chloride (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. To prevent this, a base is typically added to the reaction mixture to neutralize the HCl. Common bases for this purpose include tertiary amines like triethylamine (B128534) or pyridine (B92270), or an aqueous base such as sodium bicarbonate in a biphasic system (Schotten-Baumann conditions). nih.gov

The efficiency and yield of the acylation reaction are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, and the stoichiometry of the reactants is crucial for maximizing the formation of the desired product while minimizing side reactions.

Temperature: The acylation is often initiated at a low temperature (e.g., 0 °C) to manage the exothermic nature of the reaction and prevent potential side reactions. researchgate.net After the initial addition, the reaction may be allowed to warm to room temperature to ensure completion. acs.org

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Aprotic solvents like dichloromethane (DCM), diethyl ether, or toluene (B28343) are commonly used. nih.govresearchgate.net In some cases, a biphasic system with an aqueous base is employed to efficiently scavenge the HCl byproduct. nih.gov

Stoichiometry: The molar ratio of the reactants is a critical factor. Typically, a slight excess of the acylating agent (3-chloropropanoyl chloride) may be used to drive the reaction to completion. Alternatively, if the piperidine is more valuable, a slight excess of the base and acyl chloride might be used. An appropriate amount of a non-nucleophilic base (at least one equivalent) is necessary to neutralize the generated HCl.

The impact of these parameters can be systematically studied to identify the optimal conditions for the synthesis, as illustrated in the following interactive table.

Table 1: Hypothetical Optimization of Acylation Conditions This table illustrates potential outcomes based on common principles of organic synthesis.

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | DCM | Triethylamine (1.1) | 0 to 25 | 3 | 85 |

| 2 | Toluene | Pyridine (1.1) | 25 | 5 | 82 |

| 3 | DCM | None | 0 to 25 | 3 | <10 |

| 4 | DCM / H₂O | NaHCO₃ (2.0) | 0 to 25 | 2 | 92 |

To improve reaction rates and efficiency, catalytic methods can be employed for the acylation of amines. While direct acylation with an acyl chloride is often efficient, catalysts can be beneficial, particularly with less reactive substrates. Acyl-transfer catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are often used in esterifications and can also be effective in amidations.

In the context of more advanced syntheses, particularly those involving chiral substrates, catalytic methods are crucial. For instance, N-heterocyclic carbenes (NHCs) have been utilized in conjunction with chiral hydroxamic acids for the catalytic kinetic resolution of substituted piperidines via enantioselective acylation. nih.govnih.govacs.org These studies reveal a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.gov Although the primary goal of these methods is enantiomeric separation, the underlying principle of catalytic acyl transfer can be adapted to enhance the efficiency of achiral acylation reactions.

Precursor Synthesis and Functionalization Routes to the Piperidine Moiety

The synthesis of the 3-methylpiperidine precursor is a critical aspect, especially when stereochemical control is required. Racemic 3-methylpiperidine can be synthesized through methods like the hydrogenation of 3-methylpyridine (B133936) (3-picoline). ontosight.ai However, for applications requiring a single enantiomer, stereoselective synthesis or resolution of a racemic mixture is necessary.

Modern organic synthesis offers several powerful methods for the enantioselective construction of substituted piperidine rings. These methods are essential for accessing enantiomerically pure (R)- or (S)-3-methylpiperidine.

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of substituted pyridines or their derivatives is a common strategy. nih.gov This can involve metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands to induce stereoselectivity during the reduction of the aromatic ring.

Rhodium-Catalyzed Asymmetric Reactions: A rhodium-catalyzed asymmetric reductive Heck reaction using aryl or vinyl boronic acids and a pyridine derivative can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. organic-chemistry.orgsnnu.edu.cn A subsequent reduction step then affords the enantioenriched 3-substituted piperidine. organic-chemistry.org

Mannich and Michael Reactions: Multi-component reactions, such as the stereoselective vinylogous Mannich reaction, can be used to construct highly functionalized and chiral dihydropyridinone intermediates. scispace.com These intermediates serve as versatile building blocks that can be further modified and reduced to yield multi-substituted chiral piperidines.

Table 2: Comparison of Stereoselective Synthesis Strategies for Substituted Piperidines

| Method | Catalyst/Reagent | Precursor | Key Intermediate | Typical ee (%) |

|---|---|---|---|---|

| Asymmetric Hydrogenation nih.gov | Chiral Ir or Rh catalyst | Substituted Pyridine | Tetrahydropyridine | >90 |

| Asymmetric Reductive Heck organic-chemistry.orgsnnu.edu.cn | Chiral Rh/Josiphos catalyst | Phenyl pyridine-1(2H)-carboxylate | 3-Substituted Tetrahydropyridine | up to 99 |

When a stereoselective synthesis is not employed, the racemic mixture of 3-methylpiperidine must be separated into its individual enantiomers through a process known as resolution.

Classical Resolution: This traditional method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid or (S)-(+)-camphorsulfonic acid. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer of the amine is then recovered by treating the isolated salt with a base.

Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used to selectively catalyze the acylation of one enantiomer in a racemic mixture of a piperidine derivative. researchgate.net The acylated and unreacted enantiomers, now having different chemical properties, can be easily separated.

Catalytic Kinetic Resolution: This technique uses a chiral catalyst to achieve enantioselective acylation. For example, a combination of an achiral N-heterocyclic carbene and a chiral hydroxamic acid can effectively resolve disubstituted piperidines with high selectivity factors. nih.govnih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.gov Racemic mixtures of piperidine derivatives can be directly separated on columns containing cellulose-based CSPs.

Preparation of Substituted Piperidine Derivatives for Subsequent Acylation

The foundational step in synthesizing the target molecule is the preparation of the 3-methylpiperidine core. This heterocyclic amine is a crucial intermediate for numerous pharmaceutical and agrochemical products. sincerechemicals.comguidechem.comsincere-chemicals.com Several established methods are available for its synthesis, primarily involving the reduction of a pyridine precursor or the cyclization of an acyclic amine.

One of the most common industrial methods is the catalytic hydrogenation of 3-methylpyridine (also known as 3-picoline). ontosight.aiasianpubs.org This reaction involves the saturation of the aromatic pyridine ring to form the corresponding piperidine. Various catalysts and conditions can be employed to achieve this transformation effectively.

Catalytic Hydrogenation of 3-Methylpyridine: The reduction of 3-methylpyridine to 3-methylpiperidine is typically performed under hydrogen pressure using a metal catalyst. asianpubs.org Catalysts such as Platinum(IV) oxide (PtO₂), Rhodium(III) oxide (Rh₂O₃), and Palladium on carbon (Pd/C) are frequently utilized. asianpubs.orgrsc.orgrsc.org The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. For instance, hydrogenation of 3-methyl pyridine using PtO₂ in glacial acetic acid at 70 bar H₂ pressure can afford 3-methylpiperidine in 4-6 hours. asianpubs.org Similarly, Rh₂O₃ has been shown to be effective under milder conditions (5 bar H₂, 40 °C) in 2,2,2-trifluoroethanol (B45653) (TFE). rsc.org

| Catalyst | Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Conversion/Yield | Reference |

| PtO₂ | 70 | Room Temp. | Glacial Acetic Acid | 4-6 | High | asianpubs.org |

| Rh₂O₃ | 5 | 40 | TFE | 16 | >99% | rsc.org |

| Pd/C | 6 | 50 | H₂O/H₂SO₄ | ~4 | ~90% | rsc.org |

An alternative approach involves the catalytic cyclization of 2-methyl-1,5-diaminopentane in the gaseous phase over a catalyst such as activated Al₂O₃ or zeolites at temperatures between 300-400°C. google.com This intramolecular condensation reaction forms the piperidine ring with high efficiency. google.com

Alternative Synthetic Pathways to N-Acylated Piperidine Structures

Beyond the straightforward acylation of a pre-formed piperidine ring, alternative and more complex strategies can be employed to construct N-acylated piperidine structures. These methods can offer advantages in terms of efficiency, diversity, and stereochemical control.

The 3-chloropropanoyl chloride acylating agent is a key reagent that can be synthesized through the functionalization of simple olefins like acrylic acid. The process typically involves two key transformations: hydrochlorination across the carbon-carbon double bond and the conversion of the carboxylic acid to an acyl chloride.

A common industrial method involves reacting acrylic acid with thionyl chloride (SOCl₂) in the presence of a basic organic compound catalyst like N,N-dimethylformamide. patsnap.comgoogle.com In this one-pot reaction, thionyl chloride serves both as the chlorinating agent for the carboxylic acid and as a source for hydrogen chloride (HCl), which is a by-product. This in-situ generated HCl then adds across the double bond of the intermediate acryloyl chloride to yield 3-chloropropanoyl chloride. google.com Another method utilizes the reaction of acrylic acid with trichlorotoluene in the presence of a catalyst like ferric chloride, which also produces benzoyl chloride as a co-product. patsnap.com

Continuous flow processes have also been developed for this synthesis, offering enhanced safety and efficiency. researchgate.netnih.gov These methods can achieve high conversion rates (up to 94%) in short residence times by reacting acrylic acid with a chlorinating agent, followed by the addition of hydrogen chloride. researchgate.netnih.gov

| Reactants | Catalyst/Reagent | Temperature (°C) | Yield | Reference |

| Acrylic acid, Thionyl chloride | N,N-dimethylacetamide | 60-70 | 90.1% | patsnap.com |

| Acrylic acid, Thionyl chloride | Basic organic compound | 30-110 | 72-75% | google.com |

| Acrylic acid, Trichlorotoluene | Ferric chloride | 90-120 | 96-97% | patsnap.com |

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms from the starting materials. bas.bgresearchgate.net While a direct MCR to form this compound is not explicitly documented, analogous reactions demonstrate the principle of incorporating piperidine and acyl-like synthons to build highly functionalized piperidine structures.

For example, one-pot syntheses of functionalized piperidines can be achieved by reacting 1,3-dicarbonyl compounds, aromatic aldehydes, and amines (which could be a piperidine precursor) in the presence of a catalyst. bas.bg Another strategy involves the reaction of β-keto esters, aromatic aldehydes, and various amines in an acetic acid medium. researchgate.net These reactions proceed through a cascade of events, including condensation, Michael addition, and cyclization, to construct the piperidine core. The acyl moiety can be introduced in a subsequent step or, in more advanced MCRs, an acylating agent can be part of the initial reaction mixture to directly yield an N-acylated product. The development of such an MCR would offer a highly convergent and atom-economical route to the target compound and its analogues.

The final key step in the most direct synthesis is the acylation of 3-methylpiperidine with 3-chloropropanoyl chloride. This reaction is an example of a Schotten-Baumann reaction, typically carried out in a two-phase system (an organic solvent and water) in the presence of a base like sodium hydroxide (B78521) or sodium bicarbonate to neutralize the HCl by-product. bg.ac.rs

The chemo- and regioselectivity of this step are critical. 3-Methylpiperidine contains a secondary amine, which is a potent nucleophile. The acylation should occur exclusively at the nitrogen atom. For piperidine derivatives with additional functional groups (e.g., hydroxyl or other amino groups), protecting groups might be necessary to ensure selective N-acylation. However, for 3-methylpiperidine, the high nucleophilicity of the secondary amine makes it the primary site of reaction with the electrophilic acyl chloride, generally ensuring high chemoselectivity.

The regioselectivity in the synthesis of substituted piperidines themselves is also a key consideration in more complex syntheses. For instance, functionalization of the piperidine ring can be directed to specific positions (C2, C3, or C4) by choosing appropriate catalysts and protecting groups on the nitrogen atom. nih.gov While not directly required for the synthesis of 3-methylpiperidine from 3-picoline, these methods are vital for creating more complex, substituted piperidine cores that might be acylated subsequently.

Process Development and Scale-Up Considerations in the Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful optimization of each step to ensure safety, efficiency, cost-effectiveness, and product quality. chemdiv.comnuvisan.comprinceton-acs.org

Key considerations for scale-up include:

Raw Material Sourcing and Cost: The cost and availability of starting materials like 3-methylpyridine and the reagents for the acyl chloride synthesis are primary economic drivers. sincere-chemicals.com

Catalyst Selection and Loading: For the hydrogenation step, replacing expensive noble metal catalysts like PtO₂ with more cost-effective alternatives (e.g., Rh/C or Pd/C) is often a focus. bg.ac.rs Optimizing catalyst loading is crucial to balance reaction speed with cost.

Reaction Conditions: Temperature, pressure, and mixing must be carefully controlled in large reactors to manage the exothermic nature of both hydrogenation and acylation reactions and to ensure consistent product quality. nuvisan.com High-pressure reactions, such as hydrogenation, require specialized industrial equipment. nuvisan.com

Solvent and Reagent Choice: The choice of solvents and reagents is scrutinized for safety, environmental impact (Process Mass Intensity, PMI), and ease of removal during workup. princeton-acs.orgprinceton-acs.org For example, using aqueous bases in Schotten-Baumann conditions for the acylation step simplifies the process and avoids costly organic bases. bg.ac.rs

Purification Methods: On a large scale, purification methods like chromatography are often avoided in favor of more scalable techniques such as distillation, crystallization, and liquid-liquid extraction. chemdiv.com Developing a robust crystallization process for the final product or an intermediate salt is often a critical goal for achieving high purity.

Safety: Both 3-methylpiperidine and 3-chloropropanoyl chloride are hazardous materials. guidechem.com The acyl chloride is corrosive and reacts with moisture. Large-scale handling requires closed systems and rigorous safety protocols to manage risks associated with flammability, toxicity, and reactivity.

A successful scale-up effort would involve optimizing parameters such as stoichiometry, reaction time, and temperature to maximize throughput and yield while minimizing waste and ensuring the process is robust and reproducible on a multi-kilogram scale. princeton-acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies for 1 3 Chloropropanoyl 3 Methylpiperidine

Nucleophilic Substitution Reactions at the Chloropropanoyl Moiety

The primary mode of reactivity for the 3-chloropropanoyl group is nucleophilic substitution, predominantly following an S_N2 mechanism. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, leading to a wide array of derivatives.

The reaction of 1-(3-chloropropanoyl)-3-methylpiperidine with nitrogen-based nucleophiles, such as primary and secondary amines, is a common strategy for synthesizing novel amide and alkylated amine derivatives. These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) pathway at the carbon bearing the chlorine atom. nih.gov The nucleophilic nitrogen atom attacks the electrophilic carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

The reaction conditions for these transformations often involve the use of a base to neutralize the hydrogen chloride generated during the reaction, particularly when primary or secondary amines are used as nucleophiles. The choice of solvent and temperature can influence the reaction rate and yield.

| Nucleophile | Product | Reaction Type |

| Ammonia | 1-(3-Aminopropanoyl)-3-methylpiperidine | Amidation |

| Diethylamine | 1-(3-(Diethylamino)propanoyl)-3-methylpiperidine | Alkylation |

| Aniline | 1-(3-(Phenylamino)propanoyl)-3-methylpiperidine | Alkylation |

| Piperidine (B6355638) | 1-(3-(Piperidin-1-yl)propanoyl)-3-methylpiperidine | Alkylation |

This table presents hypothetical, yet chemically plausible, products from the reaction of this compound with various nitrogen nucleophiles.

Oxygen nucleophiles, such as alcohols and phenols, can react with this compound to form esters and ethers, respectively. The Williamson ether synthesis is a classic example of such a transformation, where an alkoxide or phenoxide ion acts as the nucleophile. mdpi.com These reactions are typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

The resulting ester or ether derivatives can exhibit altered physicochemical properties, such as solubility and lipophilicity, which can be advantageous in various applications.

| Nucleophile | Product | Reaction Type |

| Methanol | Methyl 3-(3-methylpiperidine-1-carbonyl)propanoate | Esterification |

| Phenol | Phenyl 3-(3-methylpiperidine-1-carbonyl)propanoate | Esterification |

| Sodium ethoxide | 1-(3-Ethoxypropanoyl)-3-methylpiperidine | Etherification |

| Sodium phenoxide | 1-(3-Phenoxypropanoyl)-3-methylpiperidine | Etherification |

This table illustrates potential products from the reaction of this compound with various oxygen nucleophiles.

Sulfur nucleophiles, such as thiols and their corresponding thiolates, are highly effective in displacing the chloride ion from the chloropropanoyl moiety due to the high nucleophilicity of sulfur. msu.edulibretexts.org These reactions lead to the formation of thioethers. beilstein-journals.orgacsgcipr.orgresearchgate.net The reactions are generally rapid and proceed under mild conditions. nih.gov Thiolate anions, generated by treating a thiol with a base, are particularly potent nucleophiles for this transformation. nih.gov

The synthesis of thioethers from alkyl halides is a well-established and reliable method in organic synthesis. nih.gov The resulting thioether linkage is stable and can be found in a variety of biologically active molecules.

| Nucleophile | Product | Reaction Type |

| Ethanethiol | 1-(3-(Ethylthio)propanoyl)-3-methylpiperidine | Thioetherification |

| Thiophenol | 1-(3-(Phenylthio)propanoyl)-3-methylpiperidine | Thioetherification |

| Sodium hydrosulfide | 1-(3-Mercaptopropanoyl)-3-methylpiperidine | Thiolation |

This table showcases representative products from the reaction of this compound with various sulfur nucleophiles.

In the context of nucleophilic attack on the chloropropanoyl moiety of this compound, the primary consideration is regioselectivity. The attack will overwhelmingly occur at the electrophilic carbon atom directly bonded to the chlorine atom, as this is the most electron-deficient center and possesses a good leaving group.

Diastereoselectivity becomes a factor if the nucleophile or the piperidine ring contains stereocenters. The existing stereocenter at the 3-position of the piperidine ring can potentially influence the approach of the nucleophile, leading to a preference for one diastereomer over the other. However, given the distance between the stereocenter and the reaction site, this effect is likely to be modest unless chelating or other specific interactions are at play. In many cases, the reaction will proceed with little to no diastereoselectivity, yielding a mixture of diastereomers. researchgate.net

Chemical Transformations of the Piperidine Ring System

The piperidine ring of this compound offers further opportunities for chemical modification, allowing for the synthesis of a diverse range of analogs.

The functionalization of the piperidine ring itself, including the methyl substituent, can be achieved through various modern synthetic methodologies. While direct functionalization of the methyl group can be challenging, strategies involving metal-catalyzed C-H activation or radical-based reactions have been developed for the modification of similar saturated heterocyclic systems. nih.govnih.gov

More commonly, the piperidine ring can be functionalized at other carbon centers. For instance, α-lithiation of the piperidine ring followed by reaction with an electrophile can introduce substituents at the C2 or C6 positions. The regioselectivity of such reactions can often be controlled by the choice of directing group on the nitrogen atom and the reaction conditions. researchgate.net Furthermore, the existing methyl group at the C3 position can influence the stereochemical outcome of reactions at adjacent positions. researchgate.net

| Reaction Type | Reagents | Potential Product |

| α-Lithiation and Alkylation | s-BuLi, TMEDA, then CH₃I | 1-(3-Chloropropanoyl)-2,3-dimethylpiperidine |

| C-H Activation/Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br | 1-(3-Chloropropanoyl)-3-methyl-x-arylpiperidine |

| Radical Halogenation | NBS, light | 1-(3-Chloropropanoyl)-3-(bromomethyl)piperidine |

This table provides hypothetical examples of reactions to functionalize the piperidine ring of this compound.

Heterocyclic Ring Expansion or Contraction Reactions

While the piperidine ring is a generally stable saturated heterocycle, specific derivatization strategies can induce skeletal rearrangements, leading to ring contraction. One notable transformation applicable to N-acylpiperidines, such as this compound, is a photomediated ring contraction to furnish substituted cyclopentane (B165970) scaffolds.

This reaction proceeds via a Norrish type II mechanism. Upon irradiation with visible light (e.g., 400 nm LED), the aroyl or acyl group is excited to a triplet state. This is followed by a 1,5-hydrogen atom transfer (HAT) from the C2 position of the piperidine ring to the carbonyl oxygen, generating a 1,4-diradical intermediate. Subsequent homolytic cleavage of the C2-N bond results in the formation of an imine-enol intermediate. The final ring-contracted cyclopentane product is formed through an intramolecular Mannich-type reaction, where the enol attacks the tethered imine. The success and efficiency of this transformation can be influenced by the nature of the substituents on the acyl group and the nitrogen atom.

| Reaction Type | Reagents & Conditions | Intermediate(s) | Product Type |

| Photochemical Ring Contraction | Visible Light (e.g., 400 nm LED), Benzene (solvent) | 1,4-diradical, imine-enol | cis-1,2-disubstituted cyclopentane |

This interactive table summarizes the key aspects of the photomediated ring contraction of N-acylpiperidines.

Currently, specific studies detailing the ring expansion of this compound are not prevalent in the scientific literature. Such transformations typically require the strategic introduction of functional groups that can facilitate rearrangements like the Tiffeneau-Demjanov or similar carbocation-mediated processes, which have not been explicitly reported for this compound.

Reactivity of the Amide Carbonyl Group

The amide functional group in this compound is a key site for chemical modification, primarily through hydrolysis or reduction.

Hydrolysis under Acidic and Basic Conditions

The amide bond of this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 3-methylpiperidine (B147322) and 3-chloropropanoic acid or their respective salts. Amides are generally stable functional groups, and their hydrolysis often requires forcing conditions, such as elevated temperatures and the presence of strong acids or bases.

Basic Hydrolysis: Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the 3-methylpiperidide anion as the leaving group. Subsequent protonation of the amine anion by the solvent yields 3-methylpiperidine and the carboxylate salt of 3-chloropropanoic acid. Studies on analogous cyclic amides, such as N-methylpyrrolidone, have shown that the rate of hydrolysis is significantly accelerated by increasing the concentration of the base (e.g., NaOH) and raising the reaction temperature.

Acidic Hydrolysis: In an acidic medium, the reaction begins with the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the 3-methylpiperidine moiety is eliminated as a neutral amine, which is then protonated under the acidic conditions to form an ammonium (B1175870) salt. While generally effective, acidic hydrolysis can sometimes be slower than basic hydrolysis for tertiary amides.

The relative rates of hydrolysis are dependent on factors such as pH, temperature, and steric hindrance around the carbonyl group.

| Condition | Key Steps | Products |

| Acidic Hydrolysis | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of 3-methylpiperidine. | 3-Methylpiperidine salt, 3-Chloropropanoic acid |

| Basic Hydrolysis | 1. Nucleophilic attack by hydroxide. 2. Formation of tetrahedral intermediate. 3. Elimination of 3-methylpiperidide anion. | 3-Methylpiperidine, 3-Chloropropanoate salt |

This interactive table outlines the general pathways for amide hydrolysis.

Reduction to Amine Derivatives

The amide carbonyl group can be completely reduced to a methylene (B1212753) group (-CH2-) to afford the corresponding tertiary amine, 1-(3-chloropropyl)-3-methylpiperidine. This transformation is a powerful tool for converting amides into amines.

The most common and effective reagent for this reduction is a powerful hydride source, such as lithium aluminum hydride (LiAlH4). Less reactive reagents like sodium borohydride (B1222165) (NaBH4) are generally not capable of reducing amides. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product.

The mechanism of amide reduction with LiAlH4 is distinct from the reduction of other carbonyl compounds like esters or ketones. It involves the initial nucleophilic addition of a hydride ion to the amide carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, but instead of eliminating the nitrogen group, the oxygen atom (coordinated to aluminum) is eliminated as part of a metal alkoxide species. This step forms a highly reactive iminium ion intermediate. The iminium ion is then rapidly reduced by a second equivalent of hydride, yielding the final amine product.

| Reagent | Solvent | Intermediate | Product |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | Iminium ion | 1-(3-Chloropropyl)-3-methylpiperidine |

This interactive table summarizes the conditions for the reduction of the amide group.

Mechanisms of Key Chemical Transformations and Reaction Kinetics

The mechanisms for the primary transformations of this compound have been elucidated through studies of analogous systems.

Photochemical Ring Contraction: As detailed in section 4.2.2, the mechanism is a Norrish type II photoreaction. The key steps are excitation to a triplet state, intramolecular 1,5-hydrogen atom transfer, C-N bond cleavage to form an imine-enol, and subsequent intramolecular Mannich reaction. Kinetic studies of related systems show that the efficiency of the reaction is dependent on factors that influence the lifetime of the triplet state and the stability of the diradical intermediate.

Amide Reduction with LiAlH4: The mechanism, described in section 4.3.2, proceeds through nucleophilic acyl substitution followed by nucleophilic addition. The formation of the iminium ion intermediate is a key feature that distinguishes this reduction from that of esters. The reaction is generally fast and high-yielding.

Detailed kinetic parameters, such as rate constants (k) and activation energies (Ea), for the hydrolysis, reduction, or potential cyclization of this compound have not been specifically reported. Such data would require dedicated experimental studies monitoring reaction progress under various conditions.

Computational Chemistry and Theoretical Studies on 1 3 Chloropropanoyl 3 Methylpiperidine

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 1-(3-chloropropanoyl)-3-methylpiperidine, these methods can predict its three-dimensional structure, electron distribution, and orbital energies, which are crucial for understanding its chemical behavior.

Geometry Optimization and Energetic Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and thermodynamic stability of molecules. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the most stable arrangement of atoms in this compound can be calculated. This process involves finding the minimum energy structure on the potential energy surface.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (Theoretical)

| Parameter | Predicted Value |

| C-N (amide) Bond Length | ~1.35 Å |

| C=O (amide) Bond Length | ~1.23 Å |

| N-C (ring) Bond Lengths | ~1.47 Å |

| C-Cl Bond Length | ~1.79 Å |

| Piperidine (B6355638) Ring Conformation | Chair |

| 3-Methyl Group Orientation | Equatorial |

Energetic analysis provides the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are indicators of its stability. These values are crucial for comparing the relative stabilities of different conformers and for calculating reaction energies.

Electronic Structure Characterization: Frontier Molecular Orbitals (FMOs), Charge Distribution, and Electrostatic Potential Maps

The electronic properties of this compound dictate its reactivity. Frontier Molecular Orbital (FMO) theory is particularly useful in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

For this compound, the HOMO is likely to be localized on the piperidine nitrogen and the amide group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is expected to be distributed over the carbonyl carbon of the amide and the carbon atom bonded to the chlorine, suggesting these are the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Theoretical)

| Property | Predicted Value | Implication |

| HOMO Energy | ~ -6.5 eV | Site of electron donation (nucleophilicity) |

| LUMO Energy | ~ -0.5 eV | Site of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 6.0 eV | High kinetic stability |

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps in understanding the molecule's polarity and intermolecular interactions. The nitrogen and oxygen atoms are expected to carry negative partial charges, while the carbonyl carbon and the carbon attached to chlorine will be positively charged.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the hydrogen atoms of the methyl group.

Conformational Landscape Analysis and Energy Profiling

The flexibility of the piperidine ring and the rotatable bonds in the side chain mean that this compound can exist in multiple conformations.

Identification of Stable Conformers and Global Energy Minima

A systematic conformational search is necessary to identify all low-energy conformers. This typically involves rotating the single bonds in the molecule and performing geometry optimization for each resulting structure. For this compound, the key degrees of freedom include the ring puckering, the orientation of the 3-methyl group, and the rotation around the N-C (amide) and C-C bonds of the side chain.

The most stable conformer is expected to have the piperidine ring in a chair conformation with the 3-methyl group in an equatorial position to minimize 1,3-diaxial interactions. The conformation of the 3-chloropropanoyl group will be determined by a balance of steric and electronic effects. The global energy minimum corresponds to the most populated conformer at thermal equilibrium.

Dynamics of Conformational Interconversion and Energy Barriers

The different conformers of this compound can interconvert by overcoming rotational energy barriers. Computational methods can be used to map the potential energy surface connecting these conformers and to locate the transition state structures for these interconversions. The energy difference between a stable conformer and a transition state represents the activation energy for that conformational change.

For the piperidine ring, the chair-to-chair interconversion is a well-studied process that proceeds through a twist-boat intermediate. The presence of the N-acyl group and the 3-methyl substituent will influence the energy barrier for this process. The rotation around the amide C-N bond is also a significant conformational process, as amide bonds have a partial double bond character leading to a notable rotational barrier.

Mechanistic Investigations of Synthesis and Reactivity

Computational chemistry can also be employed to investigate the reaction mechanisms involved in the synthesis and subsequent reactions of this compound. A common synthetic route would be the acylation of 3-methylpiperidine (B147322) with 3-chloropropanoyl chloride.

A theoretical study of this reaction would involve calculating the energies of the reactants, intermediates, transition states, and products. The reaction is expected to proceed via a nucleophilic acyl substitution mechanism. The nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the carbonyl carbon of 3-chloropropanoyl chloride. This leads to a tetrahedral intermediate, which then collapses to form the final product and a chloride ion.

By mapping the reaction pathway and calculating the activation energies, computational studies can provide detailed insights into the reaction kinetics and selectivity. For example, it can help to understand why the reaction proceeds efficiently and whether any side reactions are likely to occur. Furthermore, the reactivity of the chlorine atom in the final product in subsequent nucleophilic substitution reactions can be theoretically assessed by calculating the energetics of such transformations.

Elucidation of Acylation Reaction Mechanisms (e.g., Concerted SN2 Pathways)

The formation of this compound from 3-methylpiperidine and 3-chloropropanoyl chloride is a classic example of N-acylation. Theoretical studies on similar reactions, such as the acylation of amines, suggest that the reaction proceeds through a nucleophilic acyl substitution mechanism. Computational models can elucidate the precise pathway, which can be either a stepwise process involving a tetrahedral intermediate or a concerted SN2-type mechanism.

In a concerted SN2 pathway, the nitrogen atom of 3-methylpiperidine would attack the carbonyl carbon of 3-chloropropanoyl chloride, and simultaneously, the chloride ion would depart. masterorganicchemistry.com Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of this reaction. These calculations would likely show a single transition state connecting the reactants and products, which is characteristic of a concerted mechanism. researchgate.net The energy barrier of this transition state would determine the reaction rate.

Factors influencing the mechanism that can be computationally modeled include the steric hindrance provided by the methyl group on the piperidine ring and the electronic nature of the acyl chloride. For instance, computational studies on the thermochemistry of methylpiperidines have shown how the methyl group influences the stability and conformational behavior of the piperidine ring, which in turn can affect its nucleophilicity. nih.gov

A plausible reaction mechanism, based on computational studies of related amine acylations, is a concerted but asynchronous SN2 reaction. In this scenario, bond formation between the nitrogen and the carbonyl carbon is more advanced in the transition state than the cleavage of the carbon-chlorine bond.

Transition State Characterization and Reaction Pathway Mapping for Derivatization Reactions

Following its synthesis, this compound can undergo further derivatization reactions, for example, nucleophilic substitution at the chlorine-bearing carbon. Computational chemistry is instrumental in characterizing the transition states and mapping the reaction pathways for such transformations.

For a typical SN2 derivatization, where a nucleophile (Nu-) displaces the chloride, DFT calculations can be used to locate the transition state structure. This would likely be a trigonal bipyramidal geometry at the carbon atom undergoing substitution, with the incoming nucleophile and the departing chloride ion in axial positions. researchgate.net The calculated vibrational frequencies of this structure would show a single imaginary frequency corresponding to the reaction coordinate, confirming it as a true transition state.

By mapping the intrinsic reaction coordinate (IRC), the entire reaction pathway from reactants to products via the transition state can be visualized. This provides detailed information about bond-forming and bond-breaking processes along the reaction coordinate. For instance, in the derivatization of this compound, the IRC would illustrate the synchronous or asynchronous nature of the C-Nu bond formation and C-Cl bond cleavage.

Computational modeling can also be used to explore competing reaction pathways, such as elimination reactions, and to predict the regioselectivity and stereoselectivity of derivatization reactions. For example, in a related system involving the functionalization of N-alkyl piperidines, DFT calculations were used to analyze the transition states and explain the observed endo-selectivity. acs.org

Solvent Effects on Reaction Energetics and Selectivity

The solvent environment can significantly influence the energetics and selectivity of chemical reactions. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the calculation.

For the acylation reaction to form this compound, computational studies on analogous SN2 reactions have shown that increasing solvent polarity can decrease the reaction rate. researchgate.net This is because the charge is more localized on the nucleophile in the reactant state than in the more charge-diffuse transition state, and polar solvents are more effective at stabilizing the localized charge.

The table below illustrates hypothetical activation energies for an SN2 derivatization reaction of this compound in different solvents, as might be predicted by computational modeling.

| Solvent | Dielectric Constant (ε) | Predicted Relative Activation Energy (kcal/mol) |

|---|---|---|

| Hexane | 1.9 | 18.5 |

| Dichloromethane (B109758) | 9.1 | 20.2 |

| Acetone | 21 | 22.1 |

| Acetonitrile | 37.5 | 23.8 |

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior and flexibility of this compound in solution. By solving Newton's equations of motion for the atoms in the molecule and the surrounding solvent, MD simulations can track the trajectory of each atom over time.

An MD simulation of this compound would reveal the conformational landscape of the molecule. The piperidine ring can exist in chair and boat conformations, and the methyl group can be in either an axial or equatorial position. The simulation would show the relative populations of these conformers and the timescale of their interconversion. The flexibility of the 3-chloropropanoyl side chain, including the rotation around the amide bond and other single bonds, would also be characterized.

Furthermore, MD simulations can shed light on the interactions between this compound and solvent molecules. The radial distribution functions of solvent atoms around specific sites on the molecule can be calculated to understand the solvation structure. For instance, in an aqueous solution, the simulation would show how water molecules form hydrogen bonds with the carbonyl oxygen of the amide group. nih.gov

The table below summarizes key dynamic properties of this compound that could be obtained from a molecular dynamics simulation.

| Property | Description | Information Gained |

|---|---|---|

| Conformational Analysis | Analysis of the accessible conformations of the piperidine ring and the side chain. | Identification of the most stable conformers and the energy barriers between them. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Assessment of the structural stability and flexibility of the molecule over time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Characterization of the solvation shell and specific solute-solvent interactions. |

| Hydrogen Bond Analysis | Identification and lifetime analysis of hydrogen bonds between the solute and protic solvents. | Understanding the role of hydrogen bonding in the solvation and dynamics of the molecule. |

Structure Property Relationship and Molecular Interaction Studies of 1 3 Chloropropanoyl 3 Methylpiperidine Derivatives

Impact of Piperidine (B6355638) Ring Substitution Patterns on Molecular Conformation and Geometry

The geometric and conformational properties of the 1-(3-chloropropanoyl)-3-methylpiperidine scaffold are primarily dictated by the interplay between the piperidine ring's intrinsic conformational preferences and the electronic effects of the N-acyl group.

Like unsubstituted cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. tandfonline.com However, the introduction of the N-acyl (chloropropanoyl) group significantly alters the geometry around the nitrogen atom. Due to resonance between the nitrogen lone pair and the carbonyl oxygen, the amide bond acquires partial double-bond character. unizin.orglibretexts.org This effect forces the nitrogen atom to adopt a more sp2-hybridized, trigonal planar geometry, in contrast to the sp3-hybridized, pyramidal geometry of a typical alkylamine. utexas.edulibretexts.org This localized planarity at the N-acyl linkage restricts rotation around the C-N bond and influences the orientation of the acyl chain relative to the ring.

The substitution pattern further refines the ring's conformation. The presence of the methyl group at the 3-position is a critical determinant of the preferred chair conformation, as discussed in the following section. Theoretical studies on related N-acylated piperidines have shown that while the chair form is the most common, higher energy twist-boat conformations can also be populated and may be stabilized upon binding to a biological target. nih.govacs.org The energy difference between these conformers is a key aspect of the molecule's dynamic behavior.

| Structural Feature | Dominant Conformation | Nitrogen Geometry | Key Influencing Factor | Potential Alternate Conformation |

|---|---|---|---|---|

| Piperidine Ring | Chair | - | Minimization of torsional/angle strain | Twist-Boat |

| N-Acyl Group | - | Trigonal Planar (sp2-like) | Amide Resonance | - |

Stereochemical Influence of the 3-Methyl Group on Intermolecular Recognition Processes

The stereochemistry of the 3-methyl group is arguably the most critical factor in defining the three-dimensional shape of this compound and, consequently, its mode of interaction with other molecules. In a chair conformation, a substituent at the 3-position can be either axial (projecting perpendicular to the ring's plane) or equatorial (projecting outwards from the ring's equator).

For a 3-methylpiperidine (B147322) derivative, the lowest energy conformation overwhelmingly favors placing the methyl group in the equatorial position. rsc.orgnih.gov This preference is driven by the need to avoid unfavorable steric clashes, specifically 1,3-diaxial interactions. cdnsciencepub.comnumberanalytics.com An axial methyl group would experience significant van der Waals repulsion with the axial hydrogens at the 1- and 5-positions, destabilizing the conformation. Placing the larger methyl group in the more spacious equatorial position minimizes these steric penalties.

This strong preference for an equatorial 3-methyl group acts as a conformational lock, fixing the relative orientation of the piperidine ring. This defined stereochemistry is crucial for intermolecular recognition, as it dictates the spatial projection of the other pharmacophoric features—the chloropropanoyl moiety and the nitrogen atom—into the binding site of a target protein. The chirality at the C3 position ((R) or (S) enantiomer) will determine the absolute directionality of these projections, which can lead to significant differences in binding affinity and biological activity between stereoisomers. thieme-connect.com

Role of the Chloropropanoyl Moiety in Determining Overall Molecular Shape and Interaction Profiles

As established, the amide group is planar due to resonance, restricting rotation and acting as a rigid linker between the piperidine ring and the chloroethyl group. utexas.edu This planarity means the carbonyl oxygen and the piperidine nitrogen have a fixed spatial relationship. The carbonyl oxygen is a potent hydrogen bond acceptor, a primary interaction point for many biological targets. cambridgemedchemconsulting.com

The chloroethyl portion of the moiety introduces both flexibility and specific interaction potential. There is rotational freedom around the C-C single bonds of the propanoyl chain, allowing it to adopt various conformations to fit a binding pocket. The terminal chlorine atom modifies the group's electronic profile and introduces unique interaction capabilities. While not a strong hydrogen bond acceptor, the chlorine atom can participate in weaker noncovalent interactions, such as halogen bonding or Cl–π interactions with aromatic residues like tyrosine in a protein binding site. nih.govresearchgate.net The presence and position of the chlorine atom can therefore be critical for modulating binding affinity and selectivity. The interaction energy of these Cl···Cl contacts can range from 2 to 12 kJ/mol. nih.gov

Comparative Analysis of Analogous N-Acylated Piperidines for Understanding Structural Contributions

To understand the specific contributions of the 3-chloropropanoyl group, it is useful to compare it with other N-acylated piperidine derivatives. The nature of the acyl group—its size, lipophilicity, and electronic properties—can dramatically alter a compound's interaction profile. nih.gov

Studies comparing different N-substituents on piperidine rings consistently show that these modifications directly impact receptor affinity. For example, in a series of dual histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine (B1678402) core with a piperidine core significantly affected affinity, as did altering the length and nature of the N-alkyl chain. nih.gov Similarly, comparative molecular field analysis (CoMFA) on N-benzylpiperidines demonstrated a strong correlation between inhibitory activity and the steric and electronic factors of the substituents. nih.gov These studies underscore that the 3-chloropropanoyl group provides a unique combination of size, flexibility, hydrogen-bonding capacity, and potential halogen interactions that distinguishes it from other N-acyl analogs.

| N-Acyl Group | Relative Size | Key Interaction Potential | Conformational Flexibility |

|---|---|---|---|

| N-Acetyl | Small | H-bond acceptor (carbonyl) | Low (methyl rotation only) |

| N-(3-Chloropropanoyl) | Medium | H-bond acceptor (carbonyl), Halogen bond (Cl) | Moderate (chain rotation) |

| N-Benzoyl | Large | H-bond acceptor (carbonyl), π-stacking | Low (rotation restricted) |

| N-Tosyl | Large | H-bond acceptor (sulfonyl O), π-stacking | Low (rotation restricted) |

Theoretical Models for Predicting Molecular Interactions and Binding Affinities (e.g., Computational Docking, Ligand-Based Design)

Theoretical and computational models are indispensable tools for predicting how molecules like this compound will interact with biological targets and for estimating their binding affinities. These methods fall broadly into two categories: structure-based and ligand-based design.

Computational Docking (Structure-Based): If the three-dimensional structure of a target protein is known, molecular docking can be used to predict the preferred binding pose and affinity of the ligand. nih.gov In a typical docking simulation, the conformationally optimized structure of this compound (with the 3-methyl group in the equatorial position) would be placed into the active site of the receptor. nih.govfigshare.com The algorithm then samples various orientations and conformations of the ligand's flexible bonds (e.g., the propanoyl chain) to find the pose that maximizes favorable interactions (hydrogen bonds, hydrophobic contacts, halogen bonds) and minimizes steric clashes. researchgate.net A scoring function estimates the binding energy for each pose, allowing for the ranking of different ligands and the identification of key interacting residues. nih.gov

Ligand-Based Design: In the absence of a known receptor structure, ligand-based methods can be employed. nih.gov These approaches rely on the principle that molecules with similar structures and properties often have similar biological activities.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, hydrophobic centroids, positive ionizable groups) that a molecule must possess to be active. For this compound, a pharmacophore model would likely include a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic feature (the methyl group and parts of the ring), and potentially a halogen bond donor feature.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the structural properties of a series of compounds and their biological activities. nih.gov By analyzing a set of analogous N-acylated piperidines, a QSAR model could be developed to predict the activity of new derivatives based on descriptors such as size, lipophilicity, and electronic parameters.

These computational approaches provide powerful insights into the molecular interactions governing the activity of this compound derivatives, guiding the design of new compounds with improved properties.

Applications of 1 3 Chloropropanoyl 3 Methylpiperidine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Diverse Heterocyclic Systems

The structure of 1-(3-chloropropanoyl)-3-methylpiperidine is well-suited for the synthesis of a variety of heterocyclic compounds. The terminal chlorine atom on the propanoyl chain acts as a leaving group, susceptible to nucleophilic substitution, which can be exploited in intramolecular or intermolecular cyclization reactions to form new rings.

For instance, by reacting this compound with various binucleophilic reagents, a range of new heterocyclic systems can be constructed. The piperidine (B6355638) ring remains as a substituent on the newly formed ring system. This approach is a common strategy for generating libraries of compounds for drug discovery, leveraging the privileged 3-methylpiperidine (B147322) scaffold. nih.govmdpi.com A general synthetic route involves the initial acylation of 3-methylpiperidine with 3-chloropropionyl chloride, followed by reaction with a suitable amine or other nucleophile to build the final heterocyclic product. nih.gov

| Reactant/Nucleophile | Potential Heterocyclic Product Class | Reaction Type |

|---|---|---|

| Substituted Aminothiazoles | Thiazolyl-amides with piperidine side chains | Nucleophilic Substitution/Amidation |

| Hydrazines (R-NH-NH2) | Piperazinones/Pyrazolidinones | Cyclocondensation |

| Thiourea | Thiazinanones | Cyclocondensation |

| o-Phenylenediamine | Benzodiazepines | Cyclocondensation |

Scaffold for the Introduction of Complex Chemical Entities and Functional Groups

As a synthetic building block, this compound serves as an excellent scaffold for introducing both the 3-methylpiperidine motif and additional functional groups into a target molecule. The key to this utility is the reactivity of the chlorine atom, which can be displaced by a wide array of nucleophiles in SN2 reactions. mdpi.comnih.gov This allows for the attachment of various chemical entities to the propanoyl side chain, effectively using the piperidine ring as a three-dimensional anchoring point. nih.govwhiterose.ac.uk

This functionalization is crucial in medicinal chemistry for exploring structure-activity relationships (SAR). By systematically varying the nucleophile, chemists can introduce different functional groups to probe interactions with biological targets. The 3-methyl group on the piperidine ring provides a specific stereochemical and conformational constraint that can be critical for biological activity. whiterose.ac.uknih.gov

| Nucleophile (Nu-) | Functional Group Introduced | Resulting Structure |

|---|---|---|

| Secondary Amines (R₂NH) | Tertiary Amine | 1-(3-(dialkylamino)propanoyl)-3-methylpiperidine |

| Alcohols/Phenols (ROH) | Ether | 1-(3-alkoxypropanoyl)-3-methylpiperidine |

| Thiols (RSH) | Thioether | 1-(3-(alkylthio)propanoyl)-3-methylpiperidine |

| Azide (N₃⁻) | Azide | 1-(3-azidopropanoyl)-3-methylpiperidine |

| Cyanide (CN⁻) | Nitrile | 1-(4-cyano-butanoyl)-3-methylpiperidine |

Role in the Development of Modular Synthetic Approaches

Modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is a powerful strategy in modern organic chemistry and drug discovery. news-medical.net this compound is an ideal candidate for such approaches. It can be considered a "module" consisting of the 3-methylpiperidine core pre-activated with a reactive linker.

This modularity allows for the rapid and efficient generation of compound libraries. One module, the 3-methylpiperidine core, is kept constant, while the second module is varied by reacting the chloropropanoyl linker with a diverse set of nucleophiles. researchgate.net This "plug-and-play" approach streamlines the synthesis of analogs, facilitating the exploration of chemical space around a core scaffold. news-medical.netresearchgate.net Such strategies are significantly more efficient than linear syntheses where each new analog must be built from scratch. The development of robust reactions that connect these modules, such as the nucleophilic substitution on the chloropropanoyl chain, is central to the success of this strategy.

Precursor in the Construction of Structurally Complex Molecules and Natural Product Analogs

The piperidine ring is a fundamental structural unit in a vast number of natural products, particularly alkaloids, which exhibit a wide range of biological activities. nih.govresearchgate.net Consequently, functionalized piperidines like this compound are valuable precursors for the total synthesis of these complex molecules or their simplified, synthetically accessible analogs.

The compound provides a ready-made, functionalized A-ring for many alkaloid skeletons. The propanoyl side chain can be further elaborated—extended, reduced, or cyclized—to construct the more intricate polycyclic systems characteristic of many natural products. nih.gov For example, the side chain could be converted into an enamine and used in an intramolecular Mannich or Michael reaction to form a second ring, leading to bicyclic structures. nih.gov Furthermore, by creating analogs of natural products, chemists can develop novel therapeutic agents that retain the biological activity of the parent compound but have improved pharmacological properties. nih.gov The piperidine core of the building block can be used to mimic the conformationally constrained structures of natural ligands, such as Immucillin analogues. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 1-(3-chloropropanoyl)-3-methylpiperidine, and how can reaction efficiency be optimized?

Methodology :

- Acylation Reaction : React 3-methylpiperidine with 3-chloropropanoyl chloride in the presence of a base (e.g., triethylamine or KCO) to neutralize HCl byproducts. Use anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen to prevent hydrolysis.

- Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of 3-methylpiperidine to acyl chloride) and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

- Yield Enhancement : Catalytic DMAP (4-dimethylaminopyridine) can accelerate acylation. For scale-up, consider continuous flow systems to improve heat transfer and mixing efficiency.

Q. How can the structure of this compound be confirmed?

Methodology :

- NMR Spectroscopy : H and C NMR to confirm substituent positions. Key signals include:

- Piperidine ring protons (δ 1.2–3.5 ppm, multiplet patterns).

- 3-Chloropropanoyl carbonyl (δ ~170 ppm in C).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in a solvent like ethanol/water and analyze .

Q. What are the critical physicochemical properties of this compound, and how are they determined?

Methodology :

- Melting Point : Use differential scanning calorimetry (DSC) or capillary method (reported range: 199–204°C for analogs; adjust for structural variations) .

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) via shake-flask method.

- pKa : Estimate via potentiometric titration or computational tools like ACD/Labs. Predicted pKa ~7.2 (similar to piperidine derivatives) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodology :

- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding affinity to target proteins (e.g., enzymes or receptors). Focus on the chloropropanoyl group’s electrostatic interactions.

- QSAR Studies : Corrogate substituent effects (e.g., methyl group position) with activity data to optimize pharmacophores .

- ADMET Prediction : Tools like SwissADME to assess permeability, metabolic stability, and toxicity risks.

Q. What analytical strategies are suitable for detecting trace impurities in synthetic batches?

Methodology :

Q. How can the compound’s potential genotoxicity be evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.